1-Methyl-2-phenylhydrazine

Descripción

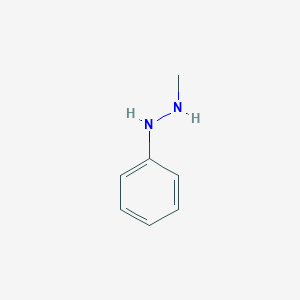

1-Methyl-2-phenylhydrazine (CAS: 92304-54-6), often encountered as its hydrochloride salt, is a substituted hydrazine derivative with the molecular formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol . Structurally, it consists of a phenyl group attached to a hydrazine backbone with a methyl substituent at the 1-position. The compound exhibits a melting point of 160–161°C and requires storage under inert conditions at 2–8°C to maintain stability . Its synthesis typically involves alkylation or condensation reactions, though specific protocols are less documented compared to analogs like phenylhydrazine derivatives .

This compound hydrochloride is utilized as a medical intermediate, particularly in pharmaceutical research for constructing heterocyclic frameworks . However, it carries hazards (H302, H315, H319, H335) related to toxicity, skin irritation, and respiratory discomfort, necessitating stringent safety protocols during handling .

Propiedades

Número CAS |

622-36-6 |

|---|---|

Fórmula molecular |

C7H10N2 |

Peso molecular |

122.17 g/mol |

Nombre IUPAC |

1-methyl-2-phenylhydrazine |

InChI |

InChI=1S/C7H10N2/c1-8-9-7-5-3-2-4-6-7/h2-6,8-9H,1H3 |

Clave InChI |

DHLFKRNCGLBPRR-UHFFFAOYSA-N |

SMILES canónico |

CNNC1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Positional Isomerism : 1-Methyl-2-phenylhydrazine differs from 1-methyl-1-phenylhydrazine in the placement of the methyl group on the hydrazine backbone, altering electronic and steric profiles .

- Substituent Effects : Compared to p-tolylhydrazine hydrochloride, the methyl group on the phenyl ring (vs. hydrazine backbone) reduces basicity and influences solubility .

- Functional Group Variation : 2-Phenylacetohydrazide replaces the hydrazine –NH–NH₂ group with a hydrazide (–CONHNH₂), enhancing hydrogen-bonding capacity .

This compound Hydrochloride

Synthesis likely involves methylating phenylhydrazine under controlled conditions, though explicit protocols are scarce. Indirect evidence suggests analogs are synthesized via alkylation or condensation .

Comparable Compounds:

Phenylhydrazine Derivatives: Synthesized via condensation of aldehydes/ketones with phenylhydrazine in acidic ethanol (e.g., 1-(naphthalen-1-ylmethylene)-2-phenylhydrazine) .

Hydrazides : Produced by reacting esters with hydrazine hydrate (e.g., 2-phenylacetohydrazide from ethyl acetate derivatives) .

Triazole-Hydrazine Hybrids : Formed via cyclocondensation, as seen in (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine .

Reactivity Insights :

- The methyl group in this compound may sterically hinder nucleophilic attack at the hydrazine nitrogen, reducing reactivity compared to phenylhydrazine .

- Hydrazides (e.g., 2-phenylacetohydrazide) exhibit higher polarity due to the carbonyl group, favoring applications in coordination chemistry .

Physicochemical and Toxicological Properties

| Property | This compound HCl | Phenylhydrazine HCl | 2-Phenylacetohydrazide |

|---|---|---|---|

| Molecular Weight (g/mol) | 158.63 | 144.59 | 150.18 |

| Melting Point (°C) | 160–161 | ~240–245 | 142–144 |

| Solubility | Moderate in polar solvents | High in water | High in DMF/ethanol |

| Toxicity (H-Statements) | H302, H315, H319, H335 | H301, H311, H331 | H302, H312 |

Notable Trends:

- Thermal Stability : Phenylhydrazine HCl and p-tolylhydrazine HCl have higher melting points (~240–250°C) due to stronger ionic interactions .

- Toxicity: this compound’s hazards align with phenylhydrazine derivatives but are less acute than phenylhydrazine monohydrochloride (H301: fatal if swallowed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.